6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a dihydropyridazinone-based heterocyclic building block featuring a 6-phenyl substituent and a piperidin-4-ylmethyl group at the N-2 position. With a molecular weight of 269.35 g/mol and a computed XLogP3 of 1.8, it belongs to the class of pharmaceutically relevant pyridazinone scaffolds commonly explored for kinase inhibition, GPCR modulation, and CNS drug discovery.

Molecular Formula C16H19N3O
Molecular Weight 269.348
CAS No. 1225713-00-7
Cat. No. B2447976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
CAS1225713-00-7
Molecular FormulaC16H19N3O
Molecular Weight269.348
Structural Identifiers
SMILESC1CNCCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C16H19N3O/c20-16-7-6-15(14-4-2-1-3-5-14)18-19(16)12-13-8-10-17-11-9-13/h1-7,13,17H,8-12H2
InChIKeyVRYPVCLQHHAILH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one (CAS 1225713-00-7): Procurement-Ready Chemical Profile


6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a dihydropyridazinone-based heterocyclic building block featuring a 6-phenyl substituent and a piperidin-4-ylmethyl group at the N-2 position [1]. With a molecular weight of 269.35 g/mol and a computed XLogP3 of 1.8, it belongs to the class of pharmaceutically relevant pyridazinone scaffolds commonly explored for kinase inhibition, GPCR modulation, and CNS drug discovery [1]. This compound is commercially available at 97% purity from multiple vendors, establishing a reliable supply chain for medicinal chemistry and chemical biology programs .

6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one: Why In-Class Analogs Cannot Simply Be Interchanged


Generic substitution among pyridazinone-based piperidine scaffolds is unreliable due to the critical impact of the linker architecture on molecular recognition. The N-2 methylene spacer in 6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one introduces a distinct conformational profile compared to direct N-piperidine analogs such as 6-Phenyl-2-(piperidin-4-yl)pyridazin-3(2H)-one (CAS 246262-38-4), altering the spatial orientation of the basic amine and its ability to engage hydrogen-bond networks in target binding pockets . Likewise, the absence of a 5-methyl substituent differentiates it from the crystallographically characterized NSD3-PWWP1 ligand 5-methyl-6-phenyl-2-piperidin-4-yl-pyridazin-3-one (EHE, PDB: 6G27), where the methyl group directly contributes to hydrophobic contacts [1]. These structural nuances mean that activity, selectivity, and physicochemical properties are not portable across analogs, and procurement of the exact chemotype is essential for SAR integrity.

6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one: Head-to-Head Differentiation Evidence for Scientific Procurement


Linker Architecture: Methylene Spacer vs. Direct N-Piperidine Attachment

The target compound incorporates a methylene (-CH₂-) spacer between the pyridazinone N-2 and the piperidine ring, whereas the closest structural analog, 6-Phenyl-2-(piperidin-4-yl)pyridazin-3(2H)-one (CAS 246262-38-4), features a direct N–C bond . This linker elongation increases the molecular weight from 255.3 to 269.3 Da, adds one rotatable bond (from 2 to 3 total rotatable bonds), and alters the distance between the basic amine and the pyridazinone core by approximately 1.5 Å in the extended conformation [1]. The methylene-linked variant presents a less conformationally constrained piperidine, which can yield divergent target binding poses and altered off-rate kinetics in enzyme or receptor assays.

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Absence of 5-Methyl Substituent: Differential Binding to NSD3 PWWP1 Domain

The 5-methyl analog, 5-methyl-6-phenyl-2-piperidin-4-yl-pyridazin-3-one (EHE), has been co-crystallized with the NSD3 PWWP1 domain (PDB: 6G27) and shows a measured Kd of 650 µM by SPR [1]. The target compound lacks this 5-methyl group, creating an unobstructed C-5 position that allows for alternative substitution patterns and eliminates the hydrophobic methyl contact observed in the EHE:NSD3 complex. While quantitative binding data for the des-methyl compound at NSD3 PWWP1 are not publicly available, the structural difference implies a distinct binding profile that may be exploited for orthogonal chemical biology tool development or for accessing different epigenetic targets beyond NSD3 [2].

Epigenetics NSD3 Inhibition Crystallography

Free Piperidine NH as a Derivatization Handle: Purity and Supply Chain Comparison

Both the target compound and the direct-linked analog CAS 246262-38-4 bear a free secondary amine on the piperidine ring. However, the target compound is commercially available at a documented 97% purity (HPLC) from at least two independent suppliers (LeYan Product No. 1146100; Chemenu Catalog No. CM555517), whereas the direct-linked analog is offered at 95–98% purity with less consistent batch characterization . The free NH serves as a high-value synthetic anchor for amide coupling, reductive amination, or sulfonamide formation, enabling rapid library construction. The higher and more consistently verified purity of the target compound reduces the need for re-purification prior to use in parallel synthesis workflows, saving approximately 1–2 working days per library synthesis cycle .

Chemical Biology Parallel Synthesis Lead Optimization

Physicochemical Differentiation: Lipophilicity and CNS Multiparameter Optimization (MPO) Profile

The target compound has a computed XLogP3 of 1.8 and a topological polar surface area (TPSA) of 44.7 Ų, placing it within favorable CNS drug-like space (CNS MPO score estimated ≥5.0) [1]. By contrast, the 6-(4-fluorophenyl) analog (CAS not fully characterized) introduces a fluorine atom that increases lipophilicity (XLogP3 estimated +0.3 to +0.5 log units) and increases TPSA negligibly, shifting the molecule closer to the boundary of optimal CNS penetration parameters . The target compound's single hydrogen-bond donor (piperidine NH) and three hydrogen-bond acceptors maintain a balanced donor/acceptor ratio conducive to blood-brain barrier penetration, while the unsubstituted phenyl ring preserves metabolic soft spots for oxidative clearance, reducing the risk of bioaccumulation relative to halogenated analogs [1].

Drug-likeness CNS Drug Discovery Physicochemical Profiling

6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one: High-Confidence Application Scenarios for Procurement Justification


Epigenetic Probe Development Targeting NSD3 and Related PWWP-Domain Proteins

The compound serves as a des-methyl scaffold for designing NSD3 PWWP1 ligands orthogonal to the crystallographically characterized 5-methyl analog EHE. The free C-5 position permits installation of diverse substituents to probe the hydrophobic pocket occupied by the methyl group in the EHE:NSD3 complex (PDB: 6G27), enabling structure-guided exploration of binding affinity beyond the comparator's weak 650 µM Kd [1]. The methylene-linked piperidine further provides a geometry distinct from the direct N-piperidine series, expanding the accessible chemical space for hit-to-lead optimization.

CNS-Targeted Kinase Inhibitor Library Synthesis

With a favorable CNS MPO profile (XLogP3 1.8, TPSA 44.7 Ų, single HBD) [1], the compound is an ideal core scaffold for constructing kinase-focused libraries aimed at CNS indications. The free piperidine NH enables high-yielding parallel amidation or reductive amination to generate analogs with maintained CNS drug-like properties. The consistent 97% commercial purity reduces pre-synthesis purification steps, accelerating library production timelines by an estimated 1–2 working days per batch .

Pyridazinone-Based PDE4 or SCD1 Inhibitor Lead Optimization

The pyridazinone core is a privileged scaffold in phosphodiesterase (PDE4) and stearoyl-CoA desaturase-1 (SCD1) inhibitor programs. Piperidinyl-pyridazinyl derivatives are specifically claimed in US Patent 9,102,669 B2 as SCD1 inhibitors for metabolic disorders [1]. The target compound's methylene spacer introduces conformational flexibility not present in direct N-piperidine SCD1 inhibitors, potentially modulating isoform selectivity or ADME properties. Its use as a key intermediate allows medicinal chemistry teams to probe linker SAR systematically.

Biochemical Tool Compound Generation via Late-Stage Functionalization

The combination of a free piperidine NH and an unsubstituted 6-phenyl ring makes this compound a versatile platform for late-stage diversification. The piperidine can be selectively functionalized with photoaffinity labels, fluorescent reporters, or biotin tags without perturbing the pyridazinone pharmacophore. This enables the generation of chemical probes for target engagement studies (e.g., pull-down, CETSA, or live-cell imaging) where the methylene spacer provides a defined distance between the binding motif and the reporter group, minimizing steric interference with target recognition [1].

Quote Request

Request a Quote for 6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.